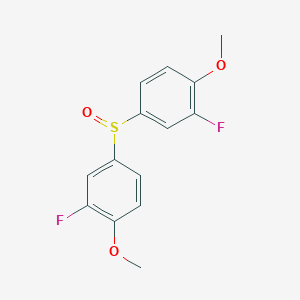
1,1'-Sulfinylbis(3-fluoro-4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) is a chemical compound with the molecular formula C14H12F2O3S It is characterized by the presence of two 3-fluoro-4-methoxybenzene groups connected by a sulfinyl (SO) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) typically involves the reaction of 3-fluoro-4-methoxybenzene with a sulfinylating agent. One common method involves the use of sulfinyl chloride (SOCl2) as the sulfinylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the sulfinyl linkage.
Industrial Production Methods
Industrial production of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is 1,1’-Sulfonyldis(3-fluoro-4-methoxybenzene).
Reduction: The major product is 1,1’-Sulfidylbis(3-fluoro-4-methoxybenzene).
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets in the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Sulfonyldis(3-fluoro-4-methoxybenzene): Similar structure but with a sulfone group instead of a sulfinyl group.
1,1’-Sulfidylbis(3-fluoro-4-methoxybenzene): Similar structure but with a sulfide group instead of a sulfinyl group.
3-Fluoro-4-methoxybenzene: The parent compound without the sulfinyl linkage.
Uniqueness
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) is unique due to the presence of the sulfinyl linkage, which imparts distinct chemical reactivity and potential biological activity. The combination of fluorine and methoxy groups on the benzene rings further enhances its properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5400-66-8 |
|---|---|
Molekularformel |
C14H12F2O3S |
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
2-fluoro-4-(3-fluoro-4-methoxyphenyl)sulfinyl-1-methoxybenzene |
InChI |
InChI=1S/C14H12F2O3S/c1-18-13-5-3-9(7-11(13)15)20(17)10-4-6-14(19-2)12(16)8-10/h3-8H,1-2H3 |
InChI-Schlüssel |
DJVIXJWCIILEEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)C2=CC(=C(C=C2)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


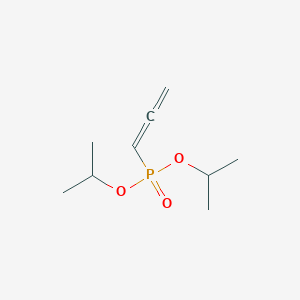
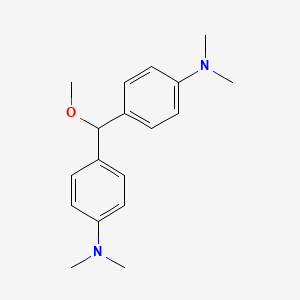

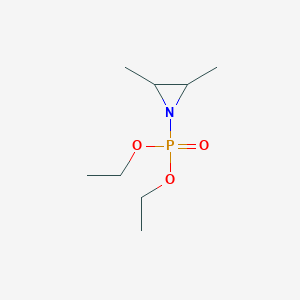
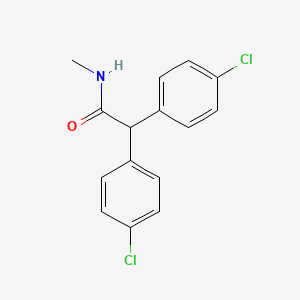

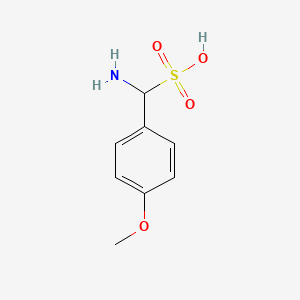


![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
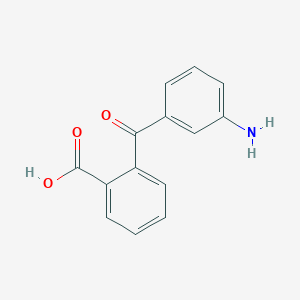
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)

![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
